4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring substituted with various aromatic groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate α-haloketones with thiourea under acidic conditions.
Substitution Reactions: The thiazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl and 4-nitrophenyl groups.
Amidation Reaction: The final step involves the reaction of the substituted thiazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its mechanism of action at the molecular level, particularly its interactions with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring and aromatic substituents allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 4-methoxy-N-(2-methoxyphenyl)benzamide
Comparison: Compared to these similar compounds, 4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring and the specific substitution pattern on the aromatic rings
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-15-3-5-16(6-4-15)21-22(17-7-11-19(12-8-17)27(29)30)32-24(25-21)26-23(28)18-9-13-20(31-2)14-10-18/h3-14H,1-2H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONSFVDQDFCXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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